3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic molecule. Its structure features an intricate arrangement of aromatic rings and functional groups, making it a compound of interest for various scientific applications. The benzimidazole core is particularly notable for its biological activity and stability, and the pyridinone group adds further complexity to its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzimidazole Formation: : The initial step often involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. For this compound, the specific route would involve methyl-substituted phenylenediamine and the 2-chloro-6-fluorobenzyl group.
Pyridinone Incorporation:
Industrial Production Methods
In industrial settings, the synthesis would be scaled up using reactors that manage the precise temperature, pressure, and solvent conditions needed. Catalysts and reagents are optimized for yield and purity. The step involving benzimidazole might be carried out in high-throughput systems with continuous stirring and monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the benzimidazole or pyridinone rings.
Reduction: : The reduction might affect the halogenated benzyl group or the nitrogen atoms within the rings.
Substitution: : The aromatic rings offer sites for nucleophilic or electrophilic substitution, with halogens on the benzyl ring as primary sites.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 under acidic or basic conditions.
Reduction: : LiAlH4, NaBH4 for selective reductions.
Substitution: : Halogenating agents like NBS or electrophiles for electrophilic substitution.
Major Products
Oxidation may lead to the formation of quinones or nitro derivatives. Reduction could yield fully or partially reduced forms of the parent compound. Substitution reactions typically yield functionalized derivatives, depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound may serve as a precursor or intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block for designing new materials and catalysts.
Biology
Biologically, the benzimidazole nucleus is known for its activity against parasitic infections. This compound’s unique structure might enhance its efficacy or introduce new biological activities.
Medicine
Potential applications in medicine include development as an anti-cancer or anti-inflammatory agent. The halogenated benzyl group could enhance its ability to interact with specific enzymes or receptors in the body.
Industry
In industrial applications, this compound could be used in the creation of dyes, pigments, or as a stabilizer for polymers due to its stable aromatic structure.
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The presence of halogens can enhance binding affinity through increased hydrophobic interactions or halogen bonding. The benzimidazole ring might interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorobenzyl)benzimidazole
5,6-dimethylbenzimidazole
2-chloro-6-fluorobenzylamine
Uniqueness
Compared to these compounds, 3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique in its combined structural features. The incorporation of the pyridinone ring and specific halogenation pattern provides distinct chemical properties and potentially unique biological activities.
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Properties
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methyl]-5,6-dimethylbenzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O/c1-12-9-18-19(10-13(12)2)26(11-15-16(22)6-3-7-17(15)23)20(25-18)14-5-4-8-24-21(14)27/h3-10H,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKBWIYUUVKMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=CC=CNC3=O)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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